molecular formula C40H56N3O4S+ B1675085 Maralixibat CAS No. 716313-53-0

Maralixibat

货号: B1675085
CAS 编号: 716313-53-0
分子量: 675.0 g/mol
InChI 键: STPKWKPURVSAJF-LJEWAXOPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

马拉利西巴特的制备涉及复杂的合成路线。该化合物通过一系列化学反应合成,包括核心结构的形成以及随后的官能化。 工业生产方法涉及在受控条件下进行大规模合成,以确保最终产品的纯度和功效 .

化学反应分析

马拉利西巴特经历各种化学反应,包括:

    氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 这种反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

    取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。 .

科学研究应用

Treatment of Alagille Syndrome

Maralixibat has been extensively studied for its efficacy in managing symptoms of ALGS. Key findings include:

  • Improvement in Event-Free Survival : A study demonstrated that patients treated with this compound had significantly better event-free survival rates compared to a control cohort. Over six years, the event-free survival rate was 71.4% for the this compound cohort versus 50% for controls, indicating a substantial improvement (hazard ratio 0.305; p < 0.0001) .
  • Real-World Effectiveness : In a broader clinical context, this compound has shown effectiveness in patients who did not meet strict clinical trial criteria. A retrospective review indicated that patients experienced reductions in pruritus and were well-tolerated without significant gastrointestinal complications .

Progressive Familial Intrahepatic Cholestasis

This compound is also being investigated for its efficacy in PFIC. Clinical trials have reported:

  • Durable Improvements : In a phase 2b trial, this compound demonstrated significant reductions in serum bile acid levels and pruritus over an extended treatment period. Participants who continued treatment maintained their improvements compared to those switched to placebo .

Efficacy

This compound has shown promising results across various studies:

  • Reduction in Serum Bile Acids : In clinical trials, participants treated with this compound had a mean reduction in serum bile acids of approximately 96 µmol/L by week 48 .
  • Symptom Relief : Patient-reported outcomes indicated significant improvements in pruritus scores, underscoring the drug's potential to enhance quality of life for patients suffering from chronic cholestasis .

Safety

The safety profile of this compound has been favorable:

  • Adverse Events : Most treatment-emergent adverse events reported were mild and unrelated to this compound. Serious adverse events were infrequent and did not necessitate discontinuation of therapy .
  • Tolerability in Infants : Recent data highlighted that this compound is well tolerated even in infants as young as two months, further expanding its potential application .

Case Study 1: Long-Term Treatment in ALGS

A longitudinal study involving patients with ALGS treated with this compound over several years showed sustained improvements in both liver function tests and symptom management. The study's robust statistical methods allowed comparisons with natural history data from untreated cohorts, reinforcing the drug's therapeutic benefits .

Case Study 2: Expanded Access Program Insights

Analysis from an expanded access program provided insights into real-world applications of this compound. Patients who would typically be excluded from clinical trials due to complex medical histories still benefited from treatment, suggesting that this compound's effectiveness may extend beyond controlled trial environments .

作用机制

马拉利西巴特通过抑制回肠胆汁酸转运蛋白(IBAT)起作用,IBAT负责从肠道中重新吸收胆汁酸。通过抑制这种转运蛋白,马拉利西巴特减少了胆汁酸的再吸收,导致胆汁酸的粪便排泄增加,体内胆汁酸库减少。 这有助于减轻阿拉吉尔综合征患者的胆汁淤积性瘙痒症状 .

相似化合物的比较

马拉利西巴特与其他IBAT抑制剂相似,例如奥德维西巴特。马拉利西巴特在其用于治疗阿拉吉尔综合征患者胆汁淤积性瘙痒的特定应用中是独一无二的。其他类似的化合物包括:

马拉利西巴特因其获得的特定批准,可用于治疗患有阿拉吉尔综合征的儿科患者,以及其在减少瘙痒方面所证明的疗效而脱颖而出 .

生物活性

Maralixibat is an ileal bile acid transporter inhibitor (IBAT) primarily indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) . This compound represents a significant advancement in the management of cholestasis, a condition characterized by impaired bile flow, leading to severe itching and liver complications. The drug's mechanism involves inhibiting bile acid reabsorption in the ileum, which increases bile acid synthesis and alters cholesterol metabolism, providing symptomatic relief for patients suffering from conditions like ALGS.

This compound functions by blocking the ileal sodium-dependent bile acid transporter , which prevents the reabsorption of bile acids back into the enterohepatic circulation. This inhibition leads to increased bile acid synthesis in the liver, which is regulated by feedback mechanisms involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) pathways. The result is a reduction in serum bile acid levels and alleviation of pruritus symptoms associated with cholestatic liver diseases .

Key Clinical Trials

  • ICONIC Trial :
    • Design : A phase 2b randomized withdrawal study.
    • Participants : 31 children aged 1-18 with ALGS.
    • Results : After 18 weeks of treatment with this compound (380 μg/kg), significant reductions in serum bile acids (sBA) and pruritus were observed. The primary endpoint was met, with a mean sBA reduction of -117 μmol/L compared to placebo .
  • Long-Term Efficacy Study :
    • Patients were followed for up to 240 weeks, showing sustained improvements in sBA levels and quality of life measures. Notably, patients who achieved a >75% reduction in sBA levels remained transplant-free after five years .

Case Studies

A recent study highlighted real-world applications of this compound outside clinical trial settings. Eight patients who did not meet strict inclusion criteria for trials experienced significant reductions in pruritus after treatment with this compound. The drug was well tolerated, with no severe gastrointestinal complications reported .

Summary of Findings

Study/TrialDurationParticipantsKey Findings
ICONIC Trial18 weeks31Significant reduction in sBA (-117 μmol/L) and pruritus
Long-Term StudyUp to 240 weeksVariesSustained sBA reduction; all responders remained transplant-free
Real-World ExperienceN/A8Effective in broader patient population; well tolerated

Safety Profile

This compound has shown a favorable safety profile across various studies. The most common adverse effects reported were gastrointestinal-related, typically mild to moderate and self-limiting. Liver enzyme elevations were noted but were consistent with normal fluctuations seen in ALGS patients, with no significant increases in bilirubin levels observed .

属性

Key on ui mechanism of action

Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo.

CAS 编号

716313-53-0

分子式

C40H56N3O4S+

分子量

675.0 g/mol

IUPAC 名称

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol

InChI

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1

InChI 键

STPKWKPURVSAJF-LJEWAXOPSA-N

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

手性 SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

规范 SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Maralixibat;  SHP-625;  SHP625;  SHP 625

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maralixibat
Reactant of Route 2
Maralixibat
Reactant of Route 3
Maralixibat
Reactant of Route 4
Maralixibat
Reactant of Route 5
Maralixibat
Reactant of Route 6
Maralixibat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。